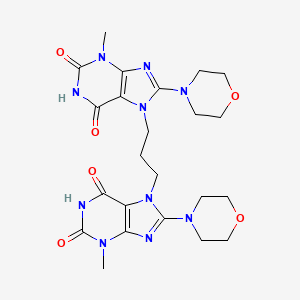

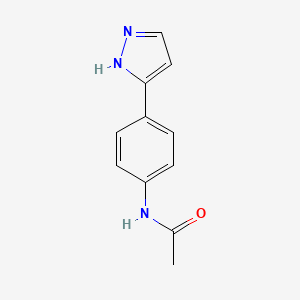

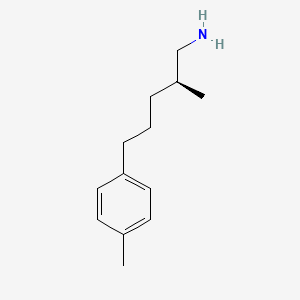

3-(4-Acetamidophenyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidophenol, also known as Acetaminophen, is a widely used antipyretic and analgesic drug . It has a linear formula of CH3CONHC6H4OH .

Synthesis Analysis

One method of synthesis involves the one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol . Another method involves a two-step synthesis of paracetamol, which was found to be low-yielding and unreliable due to the poor solubility of 4-aminophenol .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2, and it has a molecular weight of 151.16 g/mol .Chemical Reactions Analysis

4-Acetamidophenol can be used to synthesize a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Physical And Chemical Properties Analysis

4-Acetamidophenol has a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

- Coordination Complexes : Pyrazole-acetamide derivatives have been utilized in synthesizing coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit distinct crystal structures and supramolecular architectures through hydrogen bonding interactions. (Chkirate et al., 2019)

- Antioxidant Activity : The synthesized ligands and their complexes demonstrated significant in vitro antioxidant activity, assessed through various methods like DPPH, ABTS, and FRAP. (Chkirate et al., 2019)

Synthesis and Biological Evaluation

- Anti-bacterial Drugs : Pyrazole compounds have been developed as multi-heterocyclic antibacterial drugs. Their structures were confirmed through spectral studies, and biological activity was assessed using antibacterial studies with MTT assay methods. (Dhevaraj et al., 2019)

- Electronic Properties and Molecular Docking : Studies on the electronic properties, molecular electrostatic potential, and thermodynamic properties of these pyrazole derivatives were conducted. Molecular docking studies predicted their potential pharmacokinetic properties. (Dhevaraj et al., 2019)

Novel Derivatives Synthesis and Cancer Therapy

- Synthesis of Novel Derivatives : New compounds like 1-acetyl-1H-benzimidazolo-2(3H)-one and N-(2-acetamidophenyl) derivatives were synthesized and characterized by X-ray diffraction. (Sebhaoui et al., 2020)

- Molecular Docking and Cancer Therapy : These compounds were investigated for their binding modes within Tyrosine-protein kinase JAK2, using molecular docking and dynamics simulation studies, indicating their potential in cancer therapy. (Sebhaoui et al., 2020)

Computational and Pharmacological Evaluation

- Pharmacological Potential : 1,3,4-oxadiazole and pyrazole novel derivatives were evaluated computationally and pharmacologically. Studies included toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. (Faheem, 2018)

- Docking and Inhibitory Effects : These derivatives demonstrated binding and moderate inhibitory effects in various assays, indicating their pharmacological relevance. (Faheem, 2018)

Synthesis of Derivatives for Biological Activities

- Synthesis for Biologically Active Compounds : Studies on 3-phenyl-1H-pyrazole derivatives revealed their importance as intermediates in synthesizing various biologically active compounds, including potential anticancer drugs. (Liu et al., 2017)

- Optimization of Synthetic Methods : The synthesis methods for these compounds were optimized for higher yield and suitability for industrial production. (Liu et al., 2017)

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXXEMFNEZVWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetamidophenyl)-1H-pyrazole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)